W-7 HIDROCLORURO

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El clorhidrato de W-7 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como patrón en química analítica.

Biología: Se emplea en estudios que involucran señalización de calcio y procesos dependientes de calmodulina.

Medicina: Se investiga por sus posibles propiedades antitumorales y su capacidad para inducir la apoptosis en las células cancerosas.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como herramienta en el descubrimiento de fármacos

Mecanismo De Acción

El clorhidrato de W-7 ejerce sus efectos inhibiendo la cinasa de cadena ligera de miosina dependiente de calcio-calmodulina y la fosfodiesterasa. Esta inhibición interrumpe las vías de señalización de calcio, lo que lleva a la inducción de apoptosis en ciertos tipos de células. El compuesto se dirige a la calmodulina, una proteína mensajera que se une al calcio, e interfiere con su interacción con varias enzimas y proteínas .

Análisis Bioquímico

Biochemical Properties

W-7 Hydrochloride inhibits the Ca2±calmodulin-dependent phosphodiesterase and myosin light chain kinase, with IC50 values of 28 μM and 51 μM, respectively . It interacts with these enzymes, blocking their activity and altering the biochemical reactions within the cell .

Cellular Effects

W-7 Hydrochloride has profound effects on various types of cells and cellular processes. It is known to inhibit the proliferation of Chinese hamster ovary K1 (CHO-K1) cells . It also induces G1 phase cell cycle arrest by downregulating cyclins and upregulating p21cip1 . Furthermore, W-7 Hydrochloride can induce apoptosis and has demonstrated antitumor activity .

Molecular Mechanism

At the molecular level, W-7 Hydrochloride exerts its effects through several mechanisms. It binds to calmodulin, inhibiting the activity of enzymes such as myosin light chain kinase and phosphodiesterase that are dependent on Ca2±calmodulin . This binding interaction disrupts the normal function of these enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of W-7 Hydrochloride can change over time. For instance, it has been observed to selectively block the phase of the cell cycle (G1/S boundary phase) in a time-dependent manner

Metabolic Pathways

W-7 Hydrochloride is involved in several metabolic pathways due to its interaction with calmodulin, a protein that plays a key role in many cellular processes

Subcellular Localization

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de clorhidrato de W-7 implica la reacción de cloruro de 5-cloro-1-naftalenosulfonilo con 6-aminohexilamina en presencia de una base. La reacción típicamente ocurre en un solvente orgánico como diclorometano o tetrahidrofurano, y el producto se purifica por recristalización o cromatografía .

Métodos de Producción Industrial

La producción industrial de clorhidrato de W-7 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y sistemas de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto. El producto final a menudo se somete a rigurosas medidas de control de calidad para garantizar su pureza y eficacia .

Análisis De Reacciones Químicas

Tipos de Reacciones

El clorhidrato de W-7 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El clorhidrato de W-7 se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: El compuesto se puede reducir para formar aminas y otros derivados reducidos.

Sustitución: El clorhidrato de W-7 puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo sulfonamida

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan comúnmente agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se utilizan nucleófilos como aminas y tioles en reacciones de sustitución

Principales Productos Formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Aminas y derivados reducidos.

Sustitución: Diversas sulfonamidas sustituidas

Comparación Con Compuestos Similares

Compuestos Similares

Trifluoperazina: Otro antagonista de la calmodulina con efectos inhibitorios similares en las enzimas dependientes de calcio-calmodulina.

Clorpromazina: Un derivado de la fenotiazina que también actúa como antagonista de la calmodulina.

Calmidazolium: Un potente inhibidor de la calmodulina con aplicaciones en investigación bioquímica .

Singularidad

El clorhidrato de W-7 es único debido a su estructura específica, que le permite inhibir selectivamente la cinasa de cadena ligera de miosina dependiente de calcio-calmodulina y la fosfodiesterasa. Esta selectividad lo convierte en una herramienta valiosa en la investigación centrada en la señalización de calcio y las vías relacionadas .

Propiedades

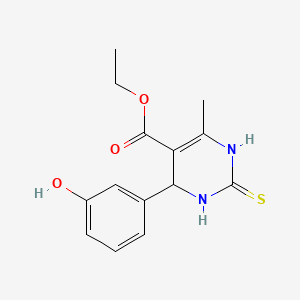

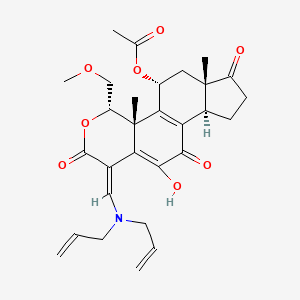

IUPAC Name |

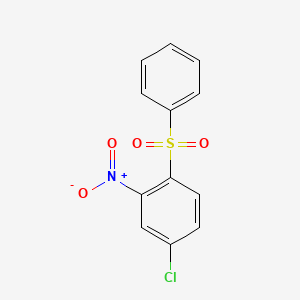

N-(6-aminohexyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O2S.ClH/c17-15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)19-12-4-2-1-3-11-18;/h5-10,19H,1-4,11-12,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMOSRLIFSCDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65595-90-6 (Parent) | |

| Record name | W-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10210719 | |

| Record name | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61714-27-0 | |

| Record name | W-7 Hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61714-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | W-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7)?

A1: N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) primarily targets calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes. [, , , , , , , , , ]

Q2: What are the downstream effects of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) on cellular processes?

A2: W-7's interaction with calmodulin can influence a wide range of cellular processes, including:

- Calcium signaling: W-7 can induce intracellular calcium release from the endoplasmic reticulum and affect calcium influx. [, , , ]

- Cellular contractility: In smooth muscle cells, W-7 can inhibit contraction, potentially by interfering with calmodulin's role in regulating myosin light chain kinase. [, , ]

- Cellular growth and differentiation: Studies show W-7 can affect the growth of certain cell types, including cancer cells and hematopoietic progenitor cells. [, ]

- Virus maturation: W-7 has been shown to inhibit the maturation of Sindbis virus, possibly by affecting phosphorylation events involving calmodulin. []

Q3: Does N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) always act as a calmodulin antagonist?

A4: While often used as a calmodulin antagonist, W-7's effects can be complex and context-dependent. Some studies report that W-7 can actually increase intracellular calcium levels, contrary to the expected effects of a typical antagonist. [, , ] This suggests W-7 might interact with additional cellular targets or influence calcium homeostasis through indirect mechanisms.

Q4: How does N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7)'s effect on intracellular calcium differ from other calmodulin inhibitors?

A5: Interestingly, some studies report that W-7, unlike other calmodulin inhibitors like trifluoperazine and phenoxybenzamine, can induce significant increases in intracellular calcium levels. [] This difference highlights the complexity of W-7's interaction with cellular systems and underscores the need for further investigation into its precise mechanisms of action.

Q5: Is N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) specific to calmodulin?

A6: While W-7 exhibits a strong affinity for calmodulin, its specificity is not absolute. Research suggests that it may interact with other cellular components, potentially contributing to its observed effects on calcium signaling and other processes. [, ]

Q6: What is the molecular formula and weight of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride?

A7: The molecular formula of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride is C16H20ClN3O2S • HCl, and its molecular weight is 390.33 g/mol. []

Q7: What is known about the stability of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) under various conditions?

A7: The provided literature primarily focuses on the cellular effects of W-7. Information on its stability under various conditions, such as temperature, pH, and light exposure, is limited within these studies. Further investigation is necessary to determine its stability profile for various research and potential application purposes.

Q8: What is known about the toxicity and safety profile of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7)?

A12: While the provided literature doesn't focus on comprehensive toxicological assessments, some studies indicate that W-7 can induce cell death at certain concentrations. [, ] This highlights the importance of carefully considering appropriate dosages and exposure times when using W-7 in experimental settings. Thorough toxicity evaluations would be essential before considering any translational applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

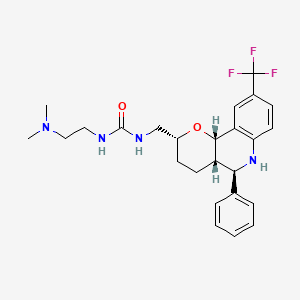

![Diethyl 6-methoxy-5,7-dihydroindolo[2,3-b]carbazole-2,10-dicarboxylate](/img/structure/B1684008.png)

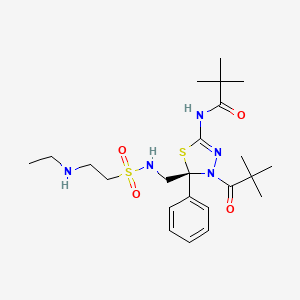

![6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B1684012.png)

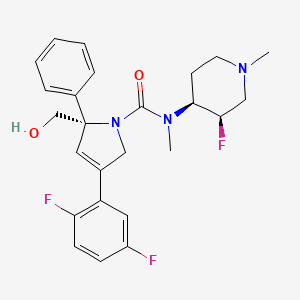

![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol](/img/structure/B1684014.png)